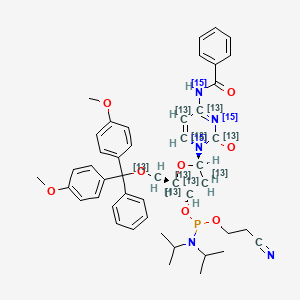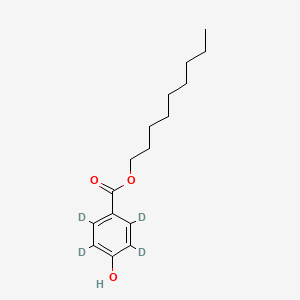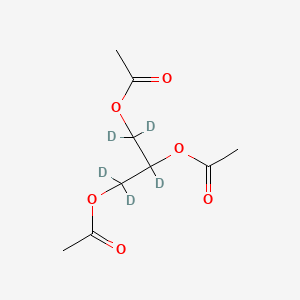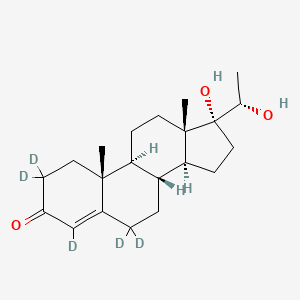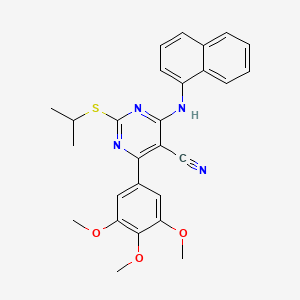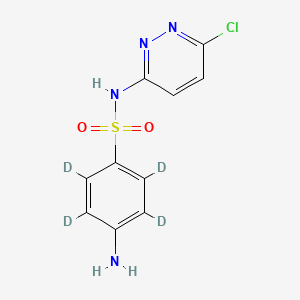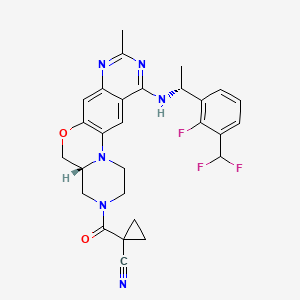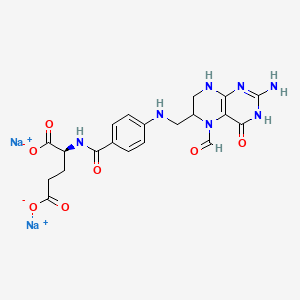
Folinic acid (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Folinic acid (disodium), also known as leucovorin, is a medication used to decrease the toxic effects of folic acid antagonists such as methotrexate and pyrimethamine. It is also used in combination with 5-fluorouracil to treat colorectal cancer and pancreatic cancer. Folinic acid is a form of folic acid that does not require activation by dihydrofolate reductase to be useful to the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Folinic acid can be synthesized through various methods. One common approach involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The reaction conditions typically involve the use of reducing agents such as sodium borohydride and formylating agents like formic acid .
Industrial Production Methods
Industrial production of folinic acid often involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Folinic acid undergoes various chemical reactions, including:
Oxidation: Folinic acid can be oxidized to form folic acid.
Reduction: It can be reduced to tetrahydrofolic acid.
Substitution: Folinic acid can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Folic acid.
Reduction: Tetrahydrofolic acid.
Substitution: Various substituted folinic acid derivatives depending on the reagents used.
Applications De Recherche Scientifique
Folinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular metabolism and DNA synthesis.
Medicine: Used to reduce the toxic effects of chemotherapy drugs and to treat certain types of anemia.
Industry: Employed in the production of pharmaceuticals and as a nutritional supplement.
Mécanisme D'action
Folinic acid exerts its effects by bypassing the blocked enzyme dihydrofolate reductase and restoring the folic acid pool in the body. This allows it to participate in the synthesis of purines, pyrimidines, and methionine, which are essential for DNA and protein synthesis. Folinic acid is converted to tetrahydrofolate, which then enters the folate cycle and supports various cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Folic acid: Requires activation by dihydrofolate reductase.
Methotrexate: A folic acid antagonist used in chemotherapy.
Pemetrexed: Another antifolate used in cancer treatment.
Uniqueness
Folinic acid is unique because it does not require activation by dihydrofolate reductase, making it effective in conditions where this enzyme is inhibited. This property allows it to be used as a rescue agent in chemotherapy and to treat folate deficiencies .
Propriétés
Formule moléculaire |
C20H21N7Na2O7 |
|---|---|
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1 |
Clé InChI |
FSDMNNPYPVJNAT-RIWFDJIXSA-L |
SMILES isomérique |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


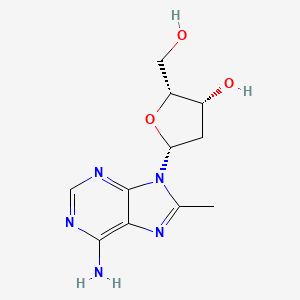
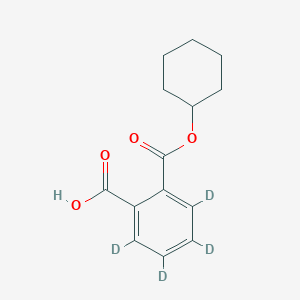
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)
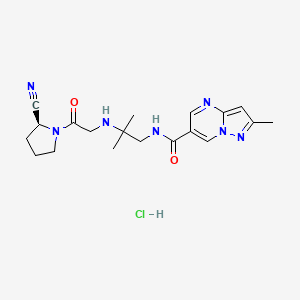
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
